Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate is a chemical compound with the molecular formula C12H16BrN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group and a bromoethynyl-substituted pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The synthesis begins with the preparation of 1-methylpyrazole, which is achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the bromoethynyl group: The bromoethynyl group is introduced via a halogenation reaction, where the pyrazole ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution products: Various substituted pyrazole derivatives.
Oxidation products: Oxidized pyrazole derivatives.
Reduction products: Reduced pyrazole derivatives.
Hydrolysis products: Corresponding amines and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate: A similar compound with a methyl substitution at a different position on the pyrazole ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl carbamate group and an alkyne substituent.
Uniqueness
Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-7-10-9(5-6-13)8-16(4)15-10/h8H,7H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWEAFFIQSFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1C#CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.